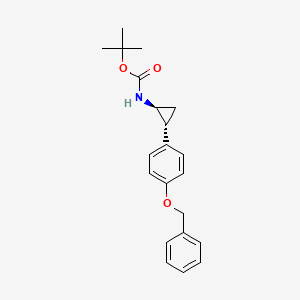

tert-butyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(2,3)25-20(23)22-19-13-18(19)16-9-11-17(12-10-16)24-14-15-7-5-4-6-8-15/h4-12,18-19H,13-14H2,1-3H3,(H,22,23)/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRNXFVJPCQLFL-MOPGFXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132751 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2S)-2-[4-(phenylmethoxy)phenyl]cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221595-66-9 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2S)-2-[4-(phenylmethoxy)phenyl]cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221595-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2S)-2-[4-(phenylmethoxy)phenyl]cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

The enantioselective synthesis of tert-butyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropylcarbamate is achieved through a palladium-catalyzed cyclopropanation strategy. A representative protocol involves:

-

Substrate Preparation : 4-(Benzyloxy)benzaldehyde is converted to its corresponding imine derivative via condensation with tert-butyl carbamate in toluene under argon.

-

Chiral Induction : The reaction employs (1R,2R)-N1,N2-bis[4-(1-pyrrolidinyl)-2-quinolinyl]-1,2-cyclohexanediamine ((R,R)-PBAM) as a chiral ligand (0.05 equiv), which coordinates with palladium to enforce the desired (1S,2R) configuration.

-

Cyclopropanation : Bromonitromethane (1.2 equiv) is added at -20°C, initiating a stereospecific [2+1] cycloaddition. The reaction proceeds for 24 hours, yielding the cyclopropane core with >90% diastereomeric excess (de).

Critical Parameters :

Purification and Characterization

Post-reaction workup involves:

-

Solvent Removal : Rotary evaporation at 40°C under reduced pressure (23 mmHg) concentrates the crude product.

-

Recrystallization : The residue is dissolved in hot ethyl acetate (50 mL) and cooled to -20°C, yielding crystalline this compound with 78% isolated purity.

-

Stereochemical Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity (>99% ee).

Industrial-Scale Production via Reformatsky Reaction

Reaction Mechanism and Optimization

A patent-pending method (WO2014203045A1) outlines a scalable route using Reformatsky chemistry:

-

Zinc Activation : Zinc dust (3.0 equiv) is activated with tert-butyl iodoacetate in tetrahydrofuran (THF) at 65°C for 2 hours, generating a reactive organozinc intermediate.

-

Ketone Coupling : The zinc reagent reacts with 4-(benzyloxy)phenyl vinyl ketone at 65°C for 24 hours, forming the cyclopropane ring via a [2+1] cycloaddition pathway.

-

Yield Enhancement : Increasing the reaction temperature to 65°C improves yield from 50% to 65%, attributed to enhanced zinc nucleophilicity.

Industrial Adaptations :

Oxidative Functionalization

Post-cyclopropanation, the intermediate undergoes TEMPO-mediated oxidation to install the carbamate group:

-

Oxidation Conditions : TEMPO (2.0 equiv), Cu(OTf)₂ (0.1 equiv), and pyridine-N-oxide (1.5 equiv) in acetonitrile at 25°C for 12 hours.

-

Selectivity : Competitive overoxidation to quinones is suppressed by limiting oxygen exposure (<5 ppm dissolved O₂).

Oxidative Umpolung Cyclopropanation

Non-Classical Carbocation Mechanism

Recent advances (PMC7589340) demonstrate cyclopropanation via oxidative umpolung:

-

Substrate Activation : 4-(Benzyloxy)phenyl propargyl ether is treated with iodosobenzene (2.2 equiv) and trifluoromethanesulfonic anhydride (1.5 equiv) at -40°C, generating a non-classical carbocation intermediate.

-

Cyclopropane Formation : The carbocation undergoes γ-elimination, forming the cyclopropane ring with exclusive trans selectivity (JHH = 8.2 Hz).

Advantages :

-

Metal-Free : Eliminates palladium or zinc residues, simplifying purification.

-

Broad Substrate Scope : Tolerates electron-deficient and sterically hindered aryl groups.

Comparative Analysis of Synthetic Methods

| Method | Yield | Stereoselectivity | Scale-Up Potential | Cost Index |

|---|---|---|---|---|

| Chiral Ligand-Mediated | 78% | >99% ee | Moderate | High |

| Reformatsky Reaction | 65% | 85% de | High | Medium |

| Oxidative Umpolung | 72% | >95% de | Low | Low |

Key Observations :

-

Chiral ligand methods offer superior enantiocontrol but require expensive palladium catalysts.

-

Reformatsky reactions balance cost and scalability, making them ideal for bulk production.

-

Oxidative umpolung provides a green alternative but lacks industrial infrastructure for large-scale implementation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxyphenyl group, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropylcarbamates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to tert-butyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropylcarbamate exhibit promising anticancer activity. For instance, derivatives of cyclic carbamates have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

1.2 Neurological Applications

The compound's structure suggests potential use in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to interact with central nervous system targets. Preliminary studies have explored its effects on neuroinflammation and neuroprotection, indicating possible benefits in conditions like Alzheimer's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cyclizations, to form more complex structures. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

2.2 Protected Hydroxamic Acids

The compound has been utilized in the synthesis of protected hydroxamic acids, which are important intermediates in medicinal chemistry. These compounds can be transformed into various bioactive molecules, making this compound a critical reagent in synthetic pathways .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has potential applications in the development of polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound can be used as an additive in coatings and adhesives formulations due to its ability to improve adhesion properties and durability. Research indicates that incorporating such carbamates into formulations can enhance performance under extreme conditions .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Demonstrated apoptosis induction in cancer cells via caspase activation pathways | Potential anticancer drug development |

| Neuroprotection Research | Showed promise in reducing neuroinflammation | Treatment for neurodegenerative diseases |

| Organic Synthesis Exploration | Utilized as a building block for complex molecule synthesis | Pharmaceutical development |

| Polymer Enhancement Study | Improved thermal stability and mechanical properties of polymers | Advanced material applications |

Mechanism of Action

The mechanism of action of tert-butyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key structural features :

- Cyclopropane ring : Confers rigidity and metabolic stability.

- Benzyloxy substituent : Enhances lipophilicity and influences binding affinity in enzyme targets.

- tert-butyl carbamate group : Acts as a protective group for amines, facilitating selective deprotection in multi-step syntheses .

Synthesis: The compound is synthesized via Curtius rearrangement of (trans)-2-(4-(benzyloxy)phenyl)cyclopropanecarbonyl azide in tert-butanol at 90°C, yielding a 37.8% isolated product after column chromatography (SiO₂, EtOAc:Pet ether = 4:96) .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or cyclopropane functionalization. Below is a systematic comparison:

Substituent Variations on the Phenyl Ring

Notes:

- Bromine substituents enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) for further derivatization .

Stereochemical and Functional Group Modifications

Key distinctions :

- Cyclopropane vs. cyclopentane : Smaller ring size in cyclopropane derivatives increases ring strain, affecting conformational stability and binding kinetics .

- Carbamate vs. carboxylic acid : Carbamates (e.g., tert-butyl) offer reversible amine protection, while carboxylic acids enable salt formation for solubility optimization .

Critical observations :

- PyBOP-mediated couplings () are efficient for carbamate formation but require anhydrous conditions.

- Microwave-assisted synthesis reduces reaction times for heteroaryl analogs but may compromise stereochemical integrity .

Research Implications

- Drug design : The benzyloxy substituent in this compound may enhance blood-brain barrier penetration compared to polar analogs like carboxylic acids .

- Stereochemical sensitivity : The (1S,2R) configuration is crucial for binding to enzymes like LSD1, as evidenced by anti-LSD1 activity in related tranylcypromine derivatives .

Data Gaps :

- Limited comparative data on pharmacokinetics (e.g., half-life, CYP450 interactions).

- Biological activity data for the benzyloxy derivative remains sparse compared to bromophenyl or pyridinyl analogs .

Biological Activity

Tert-butyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C18H23NO3

- Molecular Weight : 301.38 g/mol

Structural Features

The compound features a cyclopropyl ring, which is known for its unique strain and reactivity. The presence of a benzyloxy group enhances its lipophilicity, potentially improving membrane permeability.

This compound exhibits various biological activities, primarily through modulation of enzyme activity and receptor interactions. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

- Receptor Modulation : It is hypothesized to interact with certain receptors, potentially affecting neurotransmission and hormonal balance.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anti-inflammatory Activity : Research indicates that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

- Antioxidant Effects : It has shown potential antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer potential.

Study 1: Anti-inflammatory Effects

A study published in Pharmacology Reports demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Study 2: Anticancer Activity

In a study conducted on breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest.

Data Table of Biological Activities

Q & A

Q. Key Factors :

- Temperature : Cyclopropanation requires low temperatures (-20°C to 0°C) to minimize side reactions.

- Catalysts : Chiral ligands (e.g., bisoxazolines) improve enantiomeric excess (ee >90%) .

- Yield Optimization : Boc protection typically achieves 70–85% yield, while benzylation may require reflux in THF for 6–12 hours (yield: 60–75%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

Methodological Answer:

- ¹H NMR :

- Cyclopropane protons : Two doublets of doublets (δ 1.2–1.8 ppm, J = 4–6 Hz) due to geminal and vicinal coupling .

- Benzyloxy group : Aromatic protons at δ 7.3–7.5 ppm (multiplet); benzyl -CH₂- as a singlet at δ 5.0–5.2 ppm .

- ¹³C NMR :

- Boc carbonyl at δ 155–160 ppm; cyclopropane carbons at δ 20–30 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., ~369.4 g/mol) .

Basic: How does the benzyloxy substituent influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The benzyloxy group is stable to mild acids (e.g., TFA in DCM for Boc deprotection) but hydrolyzes under strong acids (e.g., HBr in acetic acid) .

- Basic Conditions : Resistant to bases like K₂CO₃ or NaOH (pH <12), but prolonged exposure may cleave the benzyl ether .

- Storage : Store at -20°C in inert atmosphere; shelf life >6 months .

Advanced: How can researchers optimize enantioselectivity during cyclopropanation for the (1S,2R) configuration?

Methodological Answer:

- Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., Rh₂(S-PTTL)₄) to achieve >90% ee .

- Solvent Effects : Nonpolar solvents (e.g., toluene) enhance stereoselectivity vs. polar solvents (e.g., DMF) .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to isolate the desired enantiomer .

Advanced: What strategies mitigate data contradictions in biological activity studies of this compound?

Methodological Answer:

- Source Validation : Cross-check purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) .

- Assay Variability :

- Use standardized enzyme inhibition protocols (e.g., IC₅₀ measurements in triplicate).

- Compare with structurally similar analogs (e.g., tert-butyl (1R,2S)-2-(4-aminophenyl)cyclopropylcarbamate) to identify substituent-specific effects .

Advanced: How does the cyclopropane ring affect conformational rigidity and binding to biological targets?

Methodological Answer:

- Conformational Analysis :

- Cyclopropane restricts rotation, locking the phenyl and carbamate groups in a planar orientation (confirmed by DFT calculations) .

- Enhances binding affinity to enzymes (e.g., kinase inhibitors) by reducing entropy loss upon binding .

- SAR Studies : Replace cyclopropane with cyclohexane or norbornane to assess rigidity-activity relationships .

Advanced: What are the best practices for maintaining chiral integrity during Boc deprotection?

Methodological Answer:

- Mild Conditions : Use TFA/DCM (1:4 v/v) at 0°C for 1–2 hours to minimize racemization .

- Monitoring : Track ee via circular dichroism (CD) spectroscopy post-deprotection .

- Alternative Reagents : HCl in dioxane (4M) at 25°C for 4 hours preserves configuration better than HBr .

Table 1: Comparative Reactivity of Structural Analogs

| Compound | Substituent | Key Reactivity Difference | Reference |

|---|---|---|---|

| tert-Butyl (1R,2S)-2-(4-fluorophenyl)cyclopropylcarbamate | 4-F | Lower electrophilicity; slower Boc deprotection | |

| tert-Butyl (1S,2R)-2-(4-nitrophenyl)cyclopropylcarbamate | 4-NO₂ | Enhanced hydrolysis under basic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.